molecular formula C16H10Cl3N3O3S B4571240 (2E)-3-(3-nitrophenyl)-N-[(2,4,5-trichlorophenyl)carbamothioyl]prop-2-enamide

(2E)-3-(3-nitrophenyl)-N-[(2,4,5-trichlorophenyl)carbamothioyl]prop-2-enamide

Cat. No.: B4571240
M. Wt: 430.7 g/mol
InChI Key: KOVXOLHTCWBWPQ-SNAWJCMRSA-N
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Description

(2E)-3-(3-nitrophenyl)-N-[(2,4,5-trichlorophenyl)carbamothioyl]prop-2-enamide is a useful research compound. Its molecular formula is C16H10Cl3N3O3S and its molecular weight is 430.7 g/mol. The purity is usually 95%.
The exact mass of the compound 3-(3-nitrophenyl)-N-{[(2,4,5-trichlorophenyl)amino]carbonothioyl}acrylamide is 428.950845 g/mol and the complexity rating of the compound is 573. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemistry and Biochemistry of Acrylamide

Acrylamide is extensively studied due to its presence in various industrial and food processes. It is known for its application in polyacrylamide production, which serves as a soil conditioner, in wastewater treatment, cosmetics, paper, and textile industries, and as a gel medium in protein electrophoresis. The comprehensive understanding of acrylamide's chemistry, including its formation, metabolism, and effects, has significant implications for assessing its safety and reducing its levels in food and other products (Friedman, 2003).

Industrial Perspective on Acrylamide

From an industry perspective, acrylamide's formation during high-temperature food processing has spurred research into its occurrence, chemistry, and mitigation strategies. Understanding its formation mechanisms, especially through the Maillard reaction, has been crucial in developing processes to minimize its presence in food products, thereby enhancing food safety (Taeymans et al., 2004).

Reduction of Dietary Acrylamide

Strategies for reducing acrylamide levels include selecting low precursor varieties of raw materials, modifying cooking and processing conditions, and using additives that can interfere with acrylamide formation. Such interventions are essential for lowering the dietary exposure to acrylamide without adversely affecting food quality and consumer acceptance (Friedman & Levin, 2008).

Acrylamide in Baking Products

The presence of acrylamide in baking products and its health implications, particularly its neurotoxic, genotoxic, carcinogenic, and reproductive toxic effects, have been documented. The factors influencing its formation include the type of raw materials and processing conditions, highlighting the need for industry guidelines to minimize acrylamide content while maintaining product quality (Keramat et al., 2011).

Mechanisms of Formation and Influencing Factors

Understanding the mechanisms behind acrylamide formation during heating is crucial for developing effective mitigation strategies. While the exact pathways remain complex and multifaceted, potential routes involve carbohydrates, proteins, and lipids. This knowledge is instrumental in identifying processing conditions and ingredient choices that can reduce acrylamide levels without compromising food safety or quality (Lingnert et al., 2002).

Properties

IUPAC Name

(E)-3-(3-nitrophenyl)-N-[(2,4,5-trichlorophenyl)carbamothioyl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10Cl3N3O3S/c17-11-7-13(19)14(8-12(11)18)20-16(26)21-15(23)5-4-9-2-1-3-10(6-9)22(24)25/h1-8H,(H2,20,21,23,26)/b5-4+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOVXOLHTCWBWPQ-SNAWJCMRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C=CC(=O)NC(=S)NC2=CC(=C(C=C2Cl)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])/C=C/C(=O)NC(=S)NC2=CC(=C(C=C2Cl)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10Cl3N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(2E)-3-(3-nitrophenyl)-N-[(2,4,5-trichlorophenyl)carbamothioyl]prop-2-enamide
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(2E)-3-(3-nitrophenyl)-N-[(2,4,5-trichlorophenyl)carbamothioyl]prop-2-enamide
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(2E)-3-(3-nitrophenyl)-N-[(2,4,5-trichlorophenyl)carbamothioyl]prop-2-enamide
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(2E)-3-(3-nitrophenyl)-N-[(2,4,5-trichlorophenyl)carbamothioyl]prop-2-enamide
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(2E)-3-(3-nitrophenyl)-N-[(2,4,5-trichlorophenyl)carbamothioyl]prop-2-enamide
Reactant of Route 6
(2E)-3-(3-nitrophenyl)-N-[(2,4,5-trichlorophenyl)carbamothioyl]prop-2-enamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.